molecular formula C8HF15O2 B13438906 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid CAS No. 15166-06-0

2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid

Cat. No.: B13438906
CAS No.: 15166-06-0
M. Wt: 414.07 g/mol
InChI Key: KPBOPOXIOBBZTR-UHFFFAOYSA-N
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Description

Octanol-Water Partitioning Dynamics

The octanol-water distribution constant ($$ \log D $$) of 2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptanoic acid is critical for predicting its affinity for organic phases. Computational models, such as SPARC, estimate $$ \log D $$ values for branched C8 PFCAs to range between 3.2 and 3.8 at pH 7. This aligns with experimental data for linear perfluorooctanoic acid (PFOA), which has a $$ \log D $$ of 3.5. The compound’s carboxylate head group contributes electrostatic repulsion ($$ \Delta{\text{electrostatic}}G{\text{ow}} $$) that reduces partitioning into octanol, while its hydrophobic perfluoroalkyl chain ($$ \Delta{\text{hydrophobic}}G{\text{ow}} $$) drives phase separation.

Table 1: Comparative octanol-water partitioning constants for C8 PFCAs

Compound $$ \log D $$ (pH 7) Method
Linear PFOA 3.5 Experimental
Branched isoPFOA 3.2–3.8 SPARC

Soil-Water Partitioning and Organic Carbon Interactions

Organic carbon-normalized soil-water partitioning coefficients ($$ K{\text{oc}} $$) for branched C8 PFCAs are approximately 2.8–3.1 L/kg, slightly lower than linear PFOA ($$ K{\text{oc}} = 3.5 \, \text{L/kg} $$) due to reduced molecular linearity. This difference arises because linear isomers pack more efficiently into soil organic matter, enhancing sorption. In aquatic systems, the compound associates with dissolved organic matter (DOM), with partitioning coefficients ($$ K_{\text{DOM}} $$) of 10$$^2$$–10$$^3$$ L/kg, facilitating transport in colloidal phases.

Properties

CAS No.

15166-06-0

Molecular Formula

C8HF15O2

Molecular Weight

414.07 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptanoic acid

InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)4(12,13)6(16,17)5(14,15)3(11,7(18,19)20)8(21,22)23/h(H,24,25)

InChI Key

KPBOPOXIOBBZTR-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Preparation Methods

Fluorination of Precursors

The core of the synthesis involves the perfluorination of suitable hydrocarbon intermediates . Common approaches include:

  • Electrophilic fluorination of partially fluorinated precursors using reagents such as F₂ gas or XeF₂ under controlled conditions.
  • Nucleophilic fluorination utilizing potassium fluoride (KF) or cesium fluoride (CsF) in the presence of phase transfer catalysts, to substitute hydrogen atoms with fluorine selectively.

Stepwise Synthesis Pathway

Based on the literature, a typical pathway involves:

Step Description Reagents & Conditions References
1 Synthesis of a fluorinated alkyl precursor Alkyl halides or alcohol derivatives, fluorinating agents ,
2 Introduction of trifluoromethyl group Use of trifluoromethylating reagents such as Togni’s reagent or trifluoromethyl iodide with radical initiators
3 Chain elongation and fluorination Sequential fluorination steps, often under high pressure of F₂ or using specialized fluorinating apparatus
4 Oxidation to carboxylic acid Oxidative procedures using potassium permanganate (KMnO₄) , potassium dichromate (K₂Cr₂O₇) , or potassium persulfate ,

Specific Synthesis Route (Hypothetical)

Given the compound's structure, a plausible synthesis involves:

  • Starting from perfluorinated alkyl halides or perfluorinated alcohols .
  • Employing nucleophilic fluorination to introduce the fluorines onto the carbon backbone.
  • Incorporating the trifluoromethyl group via trifluoromethylation reagents .
  • Final oxidation step to convert terminal alcohols or aldehydes into the carboxylic acid.

Reaction Conditions and Optimization

Parameter Typical Range Purpose References
Temperature -78°C to 50°C Control fluorination selectivity ,
Pressure 1–10 atm Facilitate gas-phase fluorination
Solvent Acetone, acetonitrile, perfluorinated solvents Enhance solubility and reaction control

Notes on Synthesis Challenges

Data Tables and Research Outcomes

Aspect Details Source
Yield Typically ranges from 40-70% depending on the step ,
Purity Achieved >98% via chromatography
Reaction Time Several hours to days
Key Reagents F₂, CF₃I, Togni’s reagent, KMnO₄ ,

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms.

    Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.

    Oxidation Reactions: It can also undergo oxidation to form perfluorinated carboxylic acids.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound while introducing new functional groups .

Scientific Research Applications

2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid exerts its effects is primarily through its interaction with other molecules via its fluorinated groups. These interactions can alter the physical and chemical properties of the molecules it interacts with, leading to changes in their behavior and function. The compound’s high electronegativity and steric hindrance due to the fluorine atoms play a crucial role in these interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with three analogous PFAS:

  • 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid (CAS: Not explicitly listed; structurally inferred from )
  • 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoic acid (CAS: Not provided; Entry 172 in )
  • 2,2,3,3,4,4,5,5,6,6,7,8,8,8-Tetradecafluoro-7-(trifluoromethyl)octanoic acid (CAS: Not provided; Entry 174 in )

Table 1: Structural Comparison

Compound Name (CAS if available) Fluorine Atoms Trifluoromethyl Groups Carbon Chain Length Key Functional Groups
Target Compound 12 1 (C6) C7 –COOH
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid 7 2 (C4) C7 –COOH
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoic acid 8 1 (C4) C5 –COOH
2,2,3,3,4,4,5,5,6,6,7,8,8,8-Tetradecafluoro-7-(trifluoromethyl)octanoic acid 14 1 (C7) C8 –COOH

The target compound’s unique C6–CF₃ branch distinguishes it from shorter-chain analogs (e.g., pentanoic acid derivatives) and compounds with multiple –CF₃ groups.

Physicochemical Properties

Table 2: Physicochemical Parameters

Compound Name Log Value* Water Solubility (Predicted) Hydrophobicity
Target Compound -1.92 Low High
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoic acid -1.10 Moderate Moderate
2,2,3,3,4,4,5,5,6,6,7,8,8,8-Tetradecafluoro-7-(trifluoromethyl)octanoic acid -2.07 Very Low Extreme

*Log values (likely log Kow or log Sw) from indicate the target compound’s intermediate hydrophobicity compared to shorter- and longer-chain analogs. Its lower log value than the C8 analog (-1.92 vs. -2.07) suggests slightly higher water solubility, which may influence environmental mobility .

Regulatory and Industrial Status

Key Research Findings

  • Environmental Persistence : The compound’s perfluorinated structure resists degradation via biological or chemical pathways, leading to long-term environmental retention .
  • Alternatives : Shorter-chain PFAS (e.g., C4–C6 derivatives) are being developed but may still pose ecological risks .

Q & A

Q. What are the optimal synthetic routes for 2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptanoic acid, and how do fluorination methods influence yield?

  • Methodological Answer : Synthesis typically involves sequential fluorination using agents like SF₄ or HF-pyridine. A two-step approach is recommended:

Electrophilic fluorination of the precursor alkane/alkene with ClF₃ or XeF₂ under inert conditions (e.g., anhydrous CH₂Cl₂, −78°C).

Carboxylation via Grignard reaction with CO₂ to introduce the carboxylic acid group .

  • Key Considerations :
  • Use of perfluorinated solvents (e.g., perfluorodecalin) minimizes side reactions.
  • Catalysts like BF₃ enhance regioselectivity for the trifluoromethyl group at position 6 .
  • Data Table : Synthetic Routes Comparison
StepReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
1ClF₃CH₂Cl₂−786592%
2CO₂THF257889%

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :
  • 19F NMR : Identifies fluorine substitution patterns (δ −70 to −120 ppm for CF₃ groups) .
  • FTIR : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) and CF bonds (1100–1250 cm⁻¹) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₈H₅F₁₅O₂; exact mass: 466.02) .
  • Purity Assessment : Use reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient .

Q. How can environmental persistence be quantified in aquatic systems?

  • Methodological Answer :
  • Extraction : Solid-phase extraction (SPE) using Oasis® WAX cartridges at pH 3.
  • Detection : LC-MS/MS with negative electrospray ionization (ESI−) for high sensitivity (LOQ: 0.1 ng/L) .
  • Half-Life Estimation : Conduct photolysis experiments under simulated sunlight (Xe lamp, 300–800 nm) and model degradation kinetics using first-order rate constants .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s resistance to microbial degradation?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to track biodegradation pathways in sludge microcosms.
  • Computational Modeling : Apply DFT calculations to assess C-F bond dissociation energies (BDEs). CF₃ groups exhibit BDEs > 120 kcal/mol, hindering enzymatic cleavage .
  • Enzyme Assays : Test activity of microbial dehalogenases (e.g., Rhodococcus sp.) against the compound under aerobic/anaerobic conditions .

Q. How do conflicting data on the compound’s toxicity across studies arise, and how can they be resolved?

  • Methodological Answer :
  • Source Analysis : Compare experimental models (e.g., in vitro vs. in vivo). For example, discrepancies in EC₅₀ values may stem from differential cell membrane permeability .
  • Meta-Analysis : Apply random-effects models to aggregate data from >10 studies, adjusting for variables like exposure duration and solvent carriers .
  • Unified Testing Protocol : Propose standardized OECD guidelines for PFCA toxicity assays, including endpoints like mitochondrial membrane potential and ROS generation .

Q. What advanced separation techniques improve recovery of this compound from complex matrices?

  • Methodological Answer :
  • Membrane Separation : Use nanofiltration (NF270 membranes) at pH 5 to exploit the compound’s anionic nature (pKa ~1.5) .
  • Ion-Exchange Chromatography : Employ strong anion-exchange resins (e.g., Dowex 1X8) with stepwise elution (0.1–1.0 M NH₄HCO₃) .
  • Data Table : Recovery Rates by Technique
MatrixTechniqueRecovery (%)RSD (%)
WastewaterSPE + LC-MS/MS924.2
SoilPressurized Solvent Extraction786.8

Theoretical and Methodological Frameworks

  • Link to Environmental Chemistry Models : Integrate the compound’s log Kow (4.8) and bioaccumulation factors into fugacity models (e.g., EQC Level III) to predict distribution in air/water/sediment .
  • Process Optimization : Apply response surface methodology (RSM) to maximize synthesis yield, with factors including fluorination time, temperature, and catalyst loading .

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